2-azido-N-(4-methylphenyl)acetamide
Overview
Description
2-Azido-N-(4-methylphenyl)acetamide is a chemical compound with the molecular formula C9H10N4O. It is characterized by the presence of an azido group (-N3) and a 4-methylphenyl group attached to an acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-azido-N-(4-methylphenyl)acetamide typically involves the reaction of 4-methylphenylamine with acetic anhydride to form N-(4-methylphenyl)acetamide. This intermediate is then treated with sodium azide (NaN3) under suitable conditions to introduce the azido group, resulting in the formation of this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Azido-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of triazoles and other nitrogen-containing heterocycles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkynes and copper catalysts for the formation of triazoles.
Reduction Reactions: Hydrogen gas (H2) and palladium on carbon (Pd/C) are commonly used.
Major Products Formed:
Triazoles: Formed through cycloaddition reactions with alkynes.
Scientific Research Applications
2-Azido-N-(4-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those containing nitrogen heterocycles.
Organic Synthesis: The compound is used in the preparation of various heterocyclic compounds, including triazoles and tetrazoles.
Molecular Biology: Azides are used in bioorthogonal chemistry for labeling and tracking biomolecules.
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-azido-N-(4-methylphenyl)acetamide primarily involves its reactivity due to the presence of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are important in various biological and chemical processes. Additionally, the reduction of the azido group to an amine can lead to the formation of biologically active compounds .
Comparison with Similar Compounds
2-Azido-N-(4-fluorophenyl)acetamide: Similar in structure but with a fluorine atom instead of a methyl group.
2-Azido-N-(4-chlorophenyl)acetamide: Contains a chlorine atom in place of the methyl group.
Uniqueness: 2-Azido-N-(4-methylphenyl)acetamide is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and the types of products formed in chemical reactions. The methyl group can also affect the compound’s physical properties, such as solubility and melting point .
Properties
IUPAC Name |
2-azido-N-(4-methylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-7-2-4-8(5-3-7)12-9(14)6-11-13-10/h2-5H,6H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDGBERUXHSSKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557306 | |
Record name | 2-Azido-N-(4-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40557306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116433-49-9 | |
Record name | 2-Azido-N-(4-methylphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116433-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Azido-N-(4-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40557306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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